![molecular formula C12H12N2 B1392012 5,2'-Dimethyl-[2,4']bipyridinyl CAS No. 1187168-36-0](/img/structure/B1392012.png)
5,2'-Dimethyl-[2,4']bipyridinyl
描述
5,2’-Dimethyl-[2,4’]bipyridinyl is a rare and complex organic compound that has garnered significant attention within the scientific community. It is a derivative of bipyridine, characterized by the presence of two methyl groups at the 5 and 2’ positions on the bipyridine ring structure
作用机制
Target of Action
The primary target of 5,2’-Dimethyl-[2,4’]bipyridinyl is Protein Tyrosine Kinase-7 (PTK7) . PTK7 is an important biomarker for a range of leukemia and solid tumors .
Mode of Action
5,2’-Dimethyl-[2,4’]bipyridinyl interacts with its target, PTK7, by exhibiting high luminescence for G-quadruplex DNA . This interaction allows the compound to be employed in constructing G-quadruplex-based assays for PTK7 in aqueous solutions .
Result of Action
The compound demonstrates significant activity against embryos and is capable of arresting development at various stages of embryogenesis . This suggests that the compound’s action has profound molecular and cellular effects.
生化分析
Biochemical Properties
5,2’-Dimethyl-[2,4’]bipyridinyl plays a crucial role in biochemical reactions, particularly as a ligand in coordination chemistry. It interacts with various enzymes, proteins, and other biomolecules, forming stable complexes that can influence the activity of these biomolecules. For instance, it has been observed to interact with metal ions, forming coordination complexes that can act as catalysts in biochemical reactions . These interactions are primarily driven by the nitrogen atoms in the bipyridine structure, which can donate electron pairs to metal ions, stabilizing the complex.
Cellular Effects
The effects of 5,2’-Dimethyl-[2,4’]bipyridinyl on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to cope with oxidative damage . Additionally, 5,2’-Dimethyl-[2,4’]bipyridinyl can alter cellular metabolism by interacting with enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, 5,2’-Dimethyl-[2,4’]bipyridinyl exerts its effects through several mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, altering their structure and function . This binding can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction . Furthermore, 5,2’-Dimethyl-[2,4’]bipyridinyl can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,2’-Dimethyl-[2,4’]bipyridinyl typically involves the coupling of pyridine derivatives. One common method is the homocoupling of 4-bromo-2,6-dimethylpyridine under mild conditions using nickel(II) bromide (NiBr₂), triphenylphosphine (PPh₃), tetraethylammonium iodide (Et₄NI), and zinc powder . This reaction proceeds under relatively mild conditions and yields the desired bipyridine derivative.
Industrial Production Methods
Industrial production of 5,2’-Dimethyl-[2,4’]bipyridinyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
化学反应分析
Types of Reactions
5,2’-Dimethyl-[2,4’]bipyridinyl undergoes various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form carboxylic acids.
Reduction: The bipyridine ring can be reduced under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly at the methyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenating agents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂) are commonly employed.
Major Products Formed
Oxidation: Formation of 2,2’-bipyridine-5,5’-dicarboxylic acid.
Reduction: Formation of partially or fully reduced bipyridine derivatives.
Substitution: Formation of halogenated bipyridine derivatives.
科学研究应用
5,2’-Dimethyl-[2,4’]bipyridinyl has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Employed in the study of metal-protein interactions and as a probe for investigating biological systems.
Industry: Used in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
相似化合物的比较
Similar Compounds
5,5’-Dimethyl-2,2’-bipyridine: Another bipyridine derivative with dimethyl groups at the 5,5’ positions.
4,4’-Dimethyl-2,2’-bipyridine: A bipyridine derivative with dimethyl groups at the 4,4’ positions.
6,6’-Dimethyl-2,2’-bipyridine: A bipyridine derivative with dimethyl groups at the 6,6’ positions.
Uniqueness
5,2’-Dimethyl-[2,4’]bipyridinyl is unique due to the specific positioning of the methyl groups at the 5 and 2’ positions This unique structure imparts distinct chemical properties and reactivity compared to other bipyridine derivatives
属性
IUPAC Name |
2-methyl-4-(5-methylpyridin-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-9-3-4-12(14-8-9)11-5-6-13-10(2)7-11/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALFUKBAUFFOYDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2=CC(=NC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



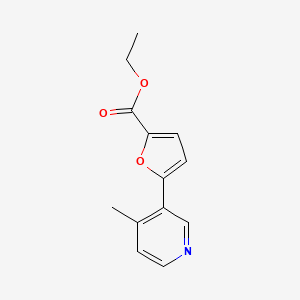
![6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B1391936.png)

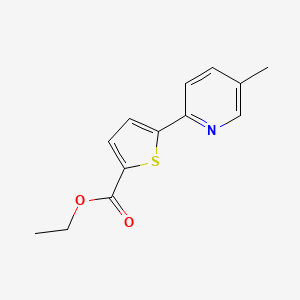
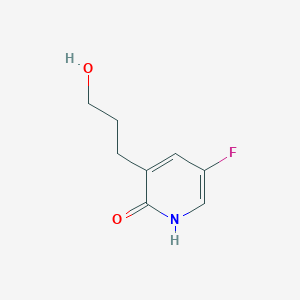
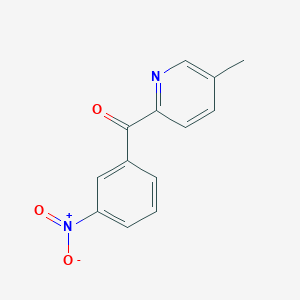
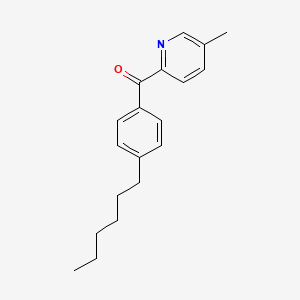
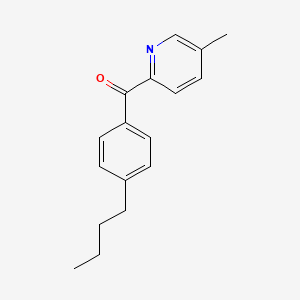
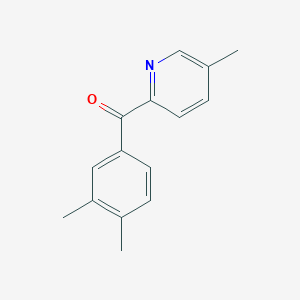
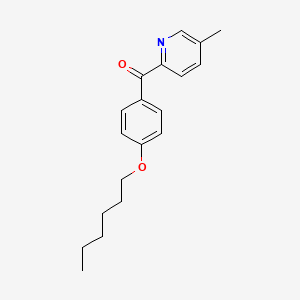

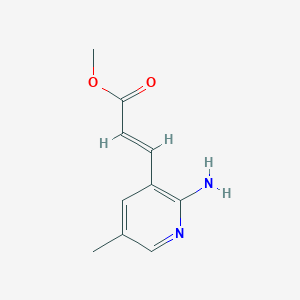
![5-Fluoro-3,4-diiodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1391951.png)
